molecular formula C9H5BrClN B2425374 6-Bromo-8-chloroisoquinoline CAS No. 1824270-14-5

6-Bromo-8-chloroisoquinoline

Cat. No. B2425374
CAS RN: 1824270-14-5
M. Wt: 242.5
InChI Key: BTLUGEXANPINDI-UHFFFAOYSA-N
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Description

6-Bromo-8-chloroisoquinoline is an organic chemical compound with the molecular formula C9H5BrClN . It has a molecular weight of 242.5 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 6-Bromo-8-chloroisoquinoline is 1S/C9H5BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H . This code provides a specific identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Bromo-8-chloroisoquinoline is a solid compound . It has a molecular weight of 242.5 . The compound has a predicted boiling point of 343.5±22.0 °C and a predicted density of 1.673±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Knorr Synthesis of Quinoline Derivatives : A study demonstrated the synthesis of 6-bromo-2-chloro-4-methylquinoline through condensation and cyclization processes, highlighting the versatility of 6-bromoquinolines in chemical synthesis (Wlodarczyk et al., 2011).
  • Reactions Involving 4-Haloisoquinolines : Research on the reactions of 4-bromoisoquinoline in liquid ammonia revealed insights into substitution mechanisms and σ complex formation (Zoltewicz & Oestreich, 1991).
  • Fungitoxicity of Bromo-Chloro Quinolines : Studies on 3-bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols showed significant antifungal activity against several fungi, underscoring their potential in antifungal applications (Gershon et al., 1996).

Medical and Biological Applications

  • 8-Aminoquinoline Therapy for Latent Malaria : The use of 8-aminoquinoline derivatives, closely related to 6-bromo-8-chloroisoquinoline, has been explored in the treatment of latent malaria, providing crucial insights into therapeutic applications (Baird, 2019).
  • Antibacterial Properties of Quinoline Derivatives : A novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one was synthesized and showed promising antibacterial activity, suggesting potential medical applications (Ouerghi et al., 2021).
  • Casein Kinase I Inhibition : The synthesis of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, a potent inhibitor of casein kinase I, indicates the potential of isoquinoline derivatives in enzyme inhibition and related biological processes (Chijiwa et al., 1989).

Advanced Material and Chemical Research

  • Photolabile Protecting Groups : Brominated hydroxyquinoline, similar to 6-bromo-8-chloroisoquinoline, has been used as a photolabile protecting group, showing high efficiency and potential for in vivo applications (Fedoryak & Dore, 2002).
  • Vibrational Spectroscopic Studies : Investigations into the vibrational spectroscopy of halogenated quinolines provide insights into the physical and chemical properties of these compounds, which is crucial for their application in material sciences (Arjunan et al., 2009).

Safety and Hazards

The compound is classified as dangerous with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), and H413 (May cause long lasting harmful effects to aquatic life) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

6-bromo-8-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLUGEXANPINDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=C(C=C21)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-chloroisoquinoline

CAS RN

1824270-14-5
Record name 6-bromo-8-chloroisoquinoline
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